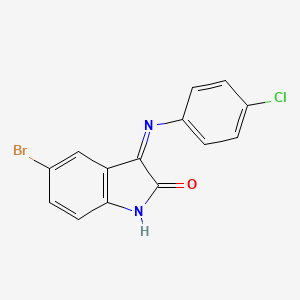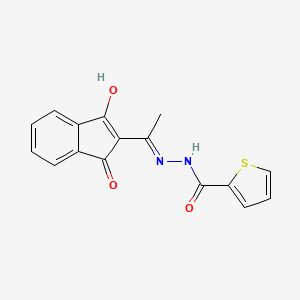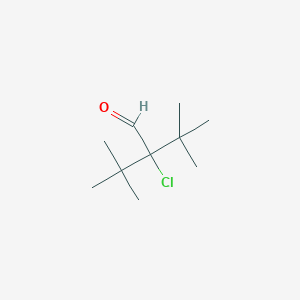
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97% (2-t-BuCl-3,3-DMB) is an organochlorine compound that has been used in scientific research for its various properties. It is a colorless liquid with a characteristic odor, and it is highly soluble in organic solvents. 2-t-BuCl-3,3-DMB is a chlorinated derivative of 3,3-dimethylbutanal, and it is often used as a starting material in organic synthesis. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-t-BuCl-3,3-DMB is not well understood. However, it is believed that the organochlorine compound undergoes a nucleophilic substitution reaction, in which the chlorine atom is replaced by an electron-rich species, such as an alkoxide ion or a thiolate ion. This reaction yields the desired product, along with other byproducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-t-BuCl-3,3-DMB are not well understood. However, it is known that the compound is highly toxic and can cause irritation to the eyes, skin, and respiratory system. In addition, it has been shown to be a mutagen, meaning that it can cause genetic mutations in cells.
Advantages and Limitations for Lab Experiments
The use of 2-t-BuCl-3,3-DMB in laboratory experiments has several advantages. First, it is a highly soluble compound, which makes it easy to work with. Second, it is a relatively inexpensive starting material, which makes it cost-effective. Third, it can be used in a variety of organic synthesis reactions, which makes it versatile.
However, there are some limitations to the use of 2-t-BuCl-3,3-DMB in laboratory experiments. First, it is a toxic compound, and proper safety precautions must be taken when working with it. Second, it is highly reactive, and therefore the reaction conditions must be carefully controlled. Finally, it has a limited shelf life, and therefore it must be used within a certain period of time.
Future Directions
There are several potential future directions for research involving 2-t-BuCl-3,3-DMB. First, more research could be done to better understand the biochemical and physiological effects of the compound. Second, more research could be done to develop safer and more efficient synthetic methods for the production of the compound. Third, more research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and dyes. Finally, more research could be done to explore the potential use of the compound as a starting material for the synthesis of other organochlorine compounds.
Synthesis Methods
2-t-BuCl-3,3-DMB can be synthesized using a two-step process. The first step involves the reaction of 3,3-dimethylbutanal with tert-butyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-t-BuCl-3,3-DMB, along with water and other byproducts. The second step involves the removal of the byproducts, which can be accomplished by distillation or extraction.
Scientific Research Applications
2-t-BuCl-3,3-DMB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. In addition, it has been used as a starting material for the synthesis of other organochlorine compounds, such as 2-chloro-3,3-dimethylbutanal and 2-chloro-2-methylpropane.
properties
IUPAC Name |
2-tert-butyl-2-chloro-3,3-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKZHZUWOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=O)(C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543393 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106661-47-6 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

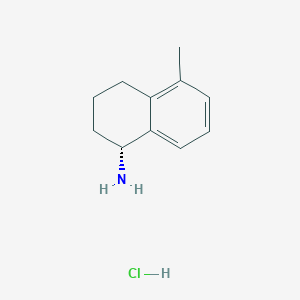
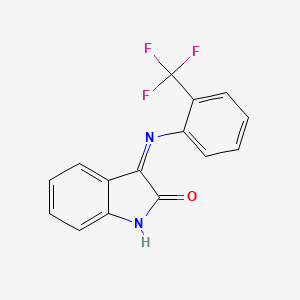
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)


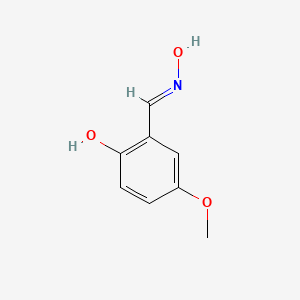
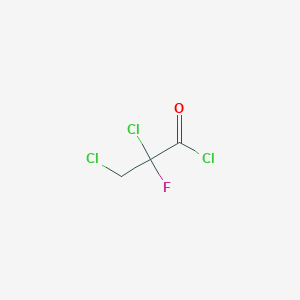

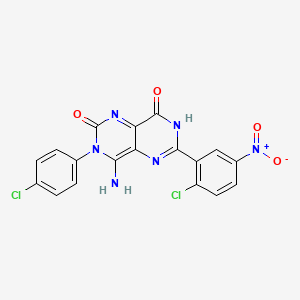
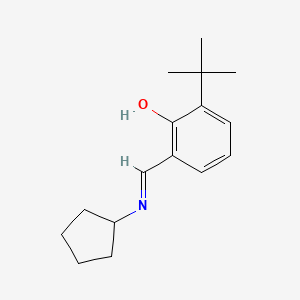
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
